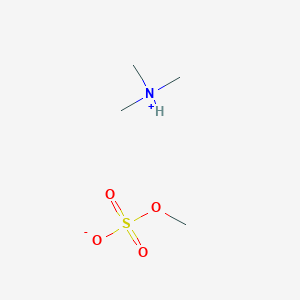
Trimethylammonium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylammonium methyl sulfate is an organic compound with the chemical formula C4H13NO4S. It is a white solid that is highly soluble in water. This compound is known for its stability and solubility, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Trimethylammonium methyl sulfate is typically synthesized through the reaction of trimethylamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
(CH3)3N+(CH3O)2SO2→(CH3)3N+CH3SO4−
This reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trimethylamine and methyl sulfate are reacted under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is often subjected to rigorous quality control to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Trimethylammonium methyl sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl sulfate group is replaced by other nucleophiles.
Elimination Reactions: It can undergo Hofmann elimination to produce trimethylamine and methanol.
Hydrolysis: In the presence of water, it can hydrolyze to form trimethylamine and sulfuric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Bases: Strong bases like sodium hydroxide are used in elimination reactions.
Acids and Water: Hydrolysis reactions typically involve water and sometimes acids to catalyze the reaction.
Major Products
Trimethylamine: A common product in elimination and hydrolysis reactions.
Methanol: Produced during Hofmann elimination.
Sulfuric Acid: Formed during hydrolysis.
科学的研究の応用
Trimethylammonium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis.
Biology: It serves as a reagent in biochemical assays and molecular biology experiments.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of surfactants, disinfectants, and other specialty chemicals.
作用機序
The mechanism of action of trimethylammonium methyl sulfate involves its ability to act as a quaternary ammonium compound. It can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with various molecules makes it useful in catalysis and other chemical processes.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Tetraethylammonium Chloride: Used in research as a potassium channel blocker.
Benzyltrimethylammonium Chloride: Used in organic synthesis as a phase-transfer catalyst.
Uniqueness
Trimethylammonium methyl sulfate is unique due to its high solubility in water and its stability under various conditions. This makes it particularly useful in applications where other quaternary ammonium compounds may not be suitable.
特性
CAS番号 |
286470-26-6 |
|---|---|
分子式 |
C4H13NO4S |
分子量 |
171.22 g/mol |
IUPAC名 |
methyl sulfate;trimethylazanium |
InChI |
InChI=1S/C3H9N.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4) |
InChIキー |
ITFGZZGYXVHOOU-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


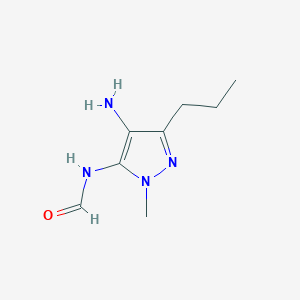
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)

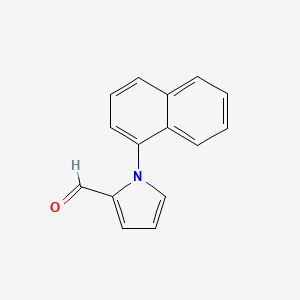
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
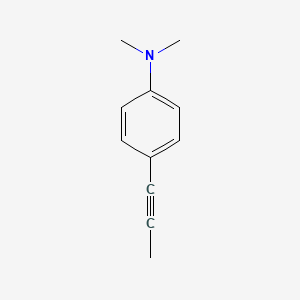
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
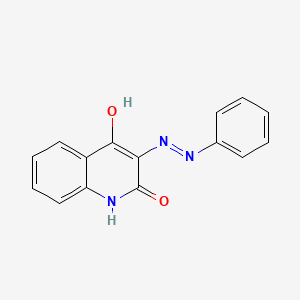
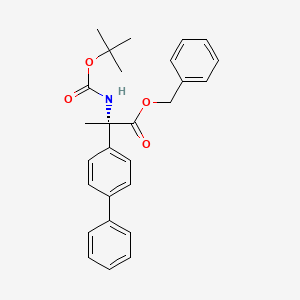
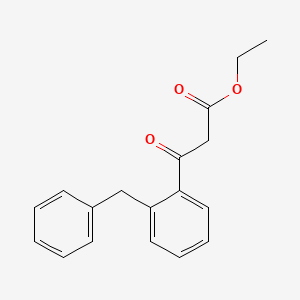

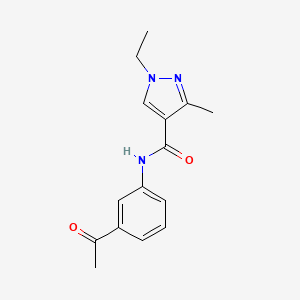
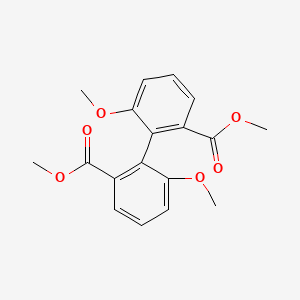
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)
